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Compound of Interest

ent-3beta-Cinnamoyloxykaur-16-
Compound Name:
en-19-oic acid

cat. No.: B13387338

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3pB-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid of the kaurane
class. It has been isolated from plant species of the Asteraceae family, notably Wedelia
trilobata and Wedelia prostrata[1]. As a member of the kaurene diterpenoid family, this
compound is of interest to researchers for its potential biological activities. An in-silico study
has suggested its potential as an inhibitor of dihydrofolate reductase-thymidylate synthase
(DHFR-TS) in Leishmania, a target for anti-parasitic drug development. These application
notes provide essential information on the analytical standards, physical and chemical
properties, and recommended protocols for the analysis of ent-3[3-Cinnamoyloxykaur-16-en-19-
oic acid.

Analytical Standard Information

Analytical standards of ent-3p3-Cinnamoyloxykaur-16-en-19-oic acid are available from various
chemical suppliers. These standards are intended for research purposes only and are crucial
for the accurate identification and quantification of the compound in experimental samples.

Table 1: Quantitative Data for Analytical Standard
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Parameter Value Source

CAS Number 79406-10-3 BioCrick

Molecular Formula C29H3604 BioCrick

Molecular Weight 448.60 g/mol BioCrick

Purity 298% (by HPLC) BioCrick, Shanghai Yubo

Biotechnology
Appearance White to off-white powder BioCrick
Melting Point 53-55°C Shanghai Yubo Biotechnology

Specific Rotation

[a]D: -129° (c=0.02 in CHCls)

Shanghai Yubo Biotechnology

Storage

Store at 2-8°C in a sealed
container, protected from light

and moisture.

BioCrick, Shanghai Yubo
Biotechnology

Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for
Purity Assessment and Quantification

This protocol is a general method adapted from the analysis of related kaurenoic acids and is

suitable for the purity assessment and quantification of ent-33-Cinnamoyloxykaur-16-en-19-oic

acid.

e Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

e Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

» Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with

0.1% formic acid. The exact ratio may need to be optimized for best separation.

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30°C.
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» Detection Wavelength: 275 nm (for the cinnamoyl chromophore).
e Injection Volume: 10 pL.

o Standard Preparation: Prepare a stock solution of the analytical standard in methanol or
acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50,
100 pg/mL) to generate a calibration curve.

o Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a
known concentration and filter through a 0.45 um syringe filter before injection.

e Quantification: The concentration of the compound in the sample can be determined by
comparing its peak area to the calibration curve generated from the analytical standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Identification and Sensitive Quantification

This protocol provides a general guideline for the LC-MS analysis of ent-33-Cinnamoyloxykaur-
16-en-19-oic acid.

e Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple
Quadrupole or Orbitrap).

 lonization Source: Electrospray lonization (ESI), operated in both positive and negative ion
modes for method development.

e Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 um patrticle size).
» Mobile Phase:

o A: Water with 0.1% formic acid.

o B: Acetonitrile with 0.1% formic acid.
o Gradient Elution: A typical gradient would be:

o 0-2 min: 50% B
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2-15 min: 50% to 95% B

[e]

15-18 min: Hold at 95% B

o

18-18.1 min: 95% to 50% B

[¢]

[¢]

18.1-22 min: Re-equilibration at 50% B

e Flow Rate: 0.3 mL/min.
e Column Temperature: 40°C.
e Mass Spectrometry Parameters:
o Expected lon: [M+H]* at m/z 449.2638 and [M-H]~ at m/z 447.2481.

o Fragmentation: For structural confirmation, MS/MS fragmentation can be performed.
Expected fragments would correspond to the loss of the cinnamoyloxy group or cleavages
within the diterpenoid core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

Detailed NMR data for ent-33-Cinnamoyloxykaur-16-en-19-oic acid has been reported by
Ragasa and Padolina (1993). The following are expected characteristic signals for the core
structure and the substituent.

e Solvent: CDCls.
e IH NMR:

o Signals for the cinnamoyl group: Aromatic protons between & 7.2-7.6 ppm and vinyl
protons of the double bond between 6 6.4-7.8 ppm.

o Signals for the kaurene skeleton: Two singlets for the exocyclic double bond protons
around o 4.7-4.8 ppm. Methyl group singlets and multiplets for the aliphatic protons of the
diterpenoid core. The proton at C-3 to which the cinnamoyloxy group is attached would
appear as a downfield multiplet.
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o BC NMR:

o Signals for the cinnamoyl group: Carbonyl carbon around & 166 ppm, aromatic and vinyl
carbons between 6 118-145 ppm.

o Signals for the kaurene skeleton: Carboxylic acid carbon (C-19) around & 180 ppm.
Quaternary carbon (C-16) and methylene carbon (C-17) of the exocyclic double bond
around & 156 and 103 ppm, respectively. Numerous signals in the aliphatic region for the
remainder of the diterpenoid structure.

Visualizations
Experimental Workflow

The following diagram illustrates a general workflow for the isolation and analysis of ent-3[3-
Cinnamoyloxykaur-16-en-19-oic acid from a plant source.
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Caption: General workflow for the isolation and analysis of the compound.

Investigated Biological Target
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Currently, there is no confirmed signaling pathway for ent-33-Cinnamoyloxykaur-16-en-19-oic
acid in the literature. However, an in silico study has explored its interaction with a specific
enzyme.

Leishmania DHFR-TS

ent-3B-Cinnamoyloxykaur-16-en-19-oic acid

(Dihydrofolate Reductase-Thymidylate Synthase)

Leads to

Click to download full resolution via product page

Caption: In-silico modeled interaction with Leishmania DHFR-TS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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